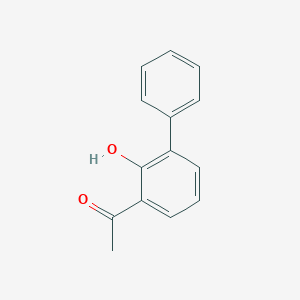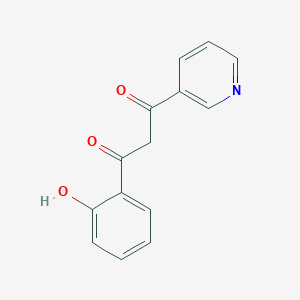
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione, also known as curcumin, is a naturally occurring compound found in the turmeric plant. It has been used for centuries in traditional medicine to treat a variety of ailments. In recent years, curcumin has gained attention for its potential therapeutic properties in the field of scientific research.
Mécanisme D'action
Curcumin's mechanism of action is complex and not fully understood. It has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and cancer development. Curcumin has also been shown to inhibit the activity of certain enzymes, such as COX-2 and LOX, which are involved in inflammation.
Effets Biochimiques Et Physiologiques
Curcumin has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and DNA damage. Curcumin has also been shown to improve insulin sensitivity and lower blood glucose levels in diabetic patients. Additionally, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has been shown to improve cognitive function and memory in Alzheimer's patients.
Avantages Et Limitations Des Expériences En Laboratoire
Curcumin has several advantages for lab experiments. It is readily available and relatively inexpensive. It also has a low toxicity profile, making it safe for use in experiments. However, 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione research. One area of interest is the development of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione analogs with improved solubility and bioavailability. Another area of interest is the use of 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand 1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione's mechanism of action and its potential therapeutic applications.
Méthodes De Synthèse
Curcumin can be synthesized from the turmeric plant or through chemical synthesis. The most common method of synthesis involves the reaction of ferulic acid and vanillin in the presence of an alkali.
Applications De Recherche Scientifique
Curcumin has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Curcumin has also been studied for its potential use in treating Alzheimer's disease, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
6296-04-4 |
|---|---|
Nom du produit |
1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)propane-1,3-dione |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
1-(2-hydroxyphenyl)-3-pyridin-3-ylpropane-1,3-dione |
InChI |
InChI=1S/C14H11NO3/c16-12-6-2-1-5-11(12)14(18)8-13(17)10-4-3-7-15-9-10/h1-7,9,16H,8H2 |
Clé InChI |
DFFMBOUEZILLNM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(=O)C2=CN=CC=C2)O |
Autres numéros CAS |
6296-04-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



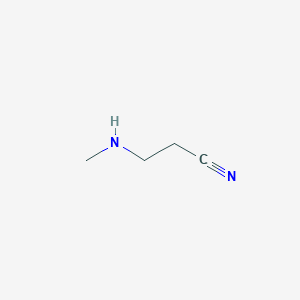
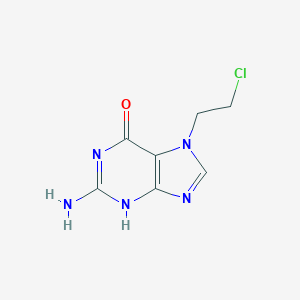
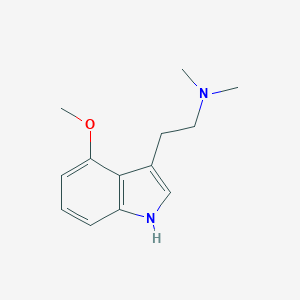
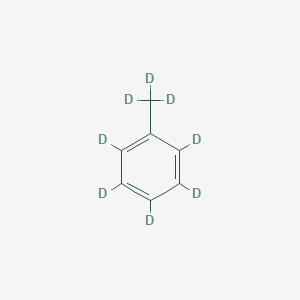
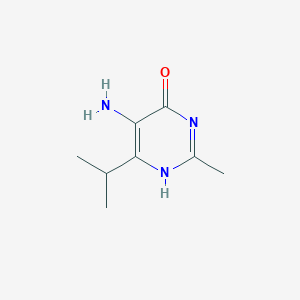
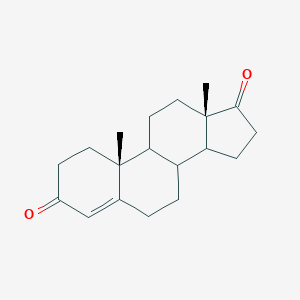
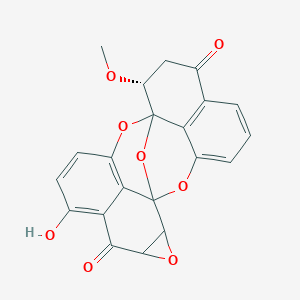
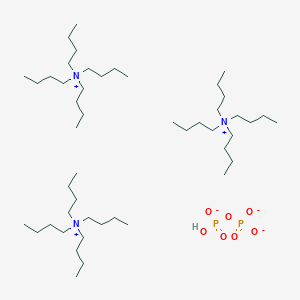
![Thieno[2,3-d]pyrimidine-2,4-diol](/img/structure/B116809.png)
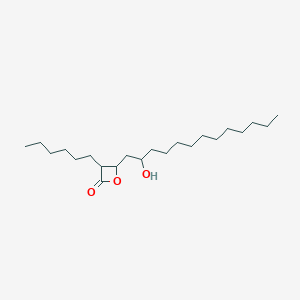
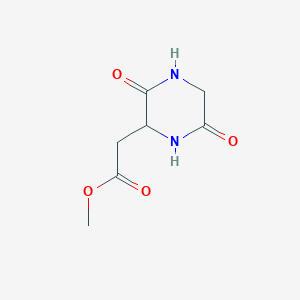
![thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B116816.png)
![5-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B116818.png)
